3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea
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Overview
Description
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[222]octane-2-yl)methyl]thiourea is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the quinoline and bicyclic octane intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents, thiourea, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could result in the formation of reduced bicyclic octane compounds.
Scientific Research Applications
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A Derivatives: These compounds are synthesized using cycloaddition reactions and have unique structural features.
Uniqueness
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea is unique due to its combination of a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H28F6N4OS |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16?,17?,25?,26-/m1/s1 |
InChI Key |
IQMKPBFOEWWDIQ-COIZRTFASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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